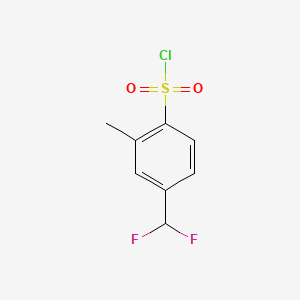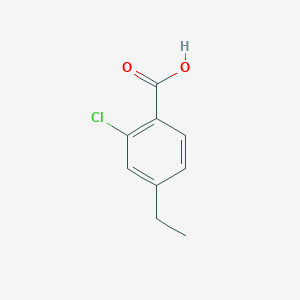
2,6-Dimethoxy-3-fluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-3-fluorophenylacetic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions and a fluorine atom at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,6-dimethoxyphenylacetic acid using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile under mild conditions. The reaction can be represented as follows:
2,6-Dimethoxyphenylacetic acid+Selectfluor→2,6-Dimethoxy-3-fluorophenylacetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-3-fluorobenzoic acid.
Reduction: Formation of 2,6-dimethoxy-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethoxy-3-fluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The methoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenylacetic acid: Lacks the fluorine substituent.
3-Fluorophenylacetic acid: Lacks the methoxy substituents.
2,6-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
2,6-Dimethoxy-3-fluorophenylacetic acid is unique due to the presence of both methoxy and fluorine substituents on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-(3-fluoro-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO4/c1-14-8-4-3-7(11)10(15-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
NSQCRUISWFIKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)


![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
